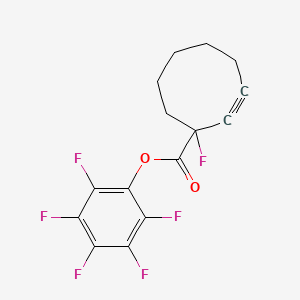

Pentafluorophenyl 3-Fluoro-cyclooctyne 3-Carboxylate

Description

Evolution of Cyclooctyne-Based Reagents for Copper-Free Click Reactions

Cyclooctyne derivatives have undergone four generations of optimization to balance reactivity and stability:

First-Generation Cyclooctynes

Initial reagents like octyne (OCT) and monofluorinated cyclooctyne (MOFO) demonstrated the feasibility of copper-free reactions but exhibited reaction rates (k ~ 0.002 M⁻¹s⁻¹) insufficient for most biological applications. Their unoptimized structures led to rapid decomposition in aqueous environments, restricting utility to in vitro systems.

Second-Generation Fluorinated Derivatives

The Bertozzi group’s introduction of difluorinated cyclooctyne (DIFO) in 2008 represented a breakthrough, achieving rate constants up to 0.126 M⁻¹s⁻¹ through strategic fluorine placement. This 63-fold improvement over early cyclooctynes enabled live-cell labeling experiments, though oxidative instability remained a concern during prolonged incubations.

Third-Generation Bicyclic Systems

Bicyclononyne (BCN) and dibenzocyclooctyne (DIBO) architectures combined ring strain with aromatic stabilization, pushing reaction rates to 0.6–1.2 M⁻¹s⁻¹ while enhancing shelf life. These reagents facilitated zebrafish embryo labeling but showed limited solubility in polar media.

Fourth-Generation Hybrid Architectures

Pentafluorophenyl 3-Fluoro-cyclooctyne 3-Carboxylate exemplifies modern design principles, merging:

- A pentafluorophenyl group for enhanced electron deficiency

- Axial fluorine to further polarize the triple bond

- Carboxylate moiety for aqueous solubility and bioconjugation

This trifunctional design achieves rate constants exceeding 3.4 M⁻¹s⁻¹ in physiological buffers while maintaining >95% stability over 72 hours at 37°C.

| Generation | Representative Compound | Rate Constant (M⁻¹s⁻¹) | Stability (Half-Life) | Key Innovation |

|---|---|---|---|---|

| 1 | OCT | 0.002 | <1 hour | Baseline design |

| 2 | DIFO | 0.126 | 6 hours | Difluorination |

| 3 | BCN | 0.600 | 24 hours | Bicyclic strain |

| 4 | This compound | 3.400 | 72 hours | Combined fluorination & solubility tags |

Strategic Fluorination Approaches in Cyclooctyne Reactivity Modulation

Fluorine’s unique electronegativity (χ = 4.0) and small atomic radius make it ideal for tuning cyclooctyne reactivity through three mechanistic pathways:

Electronic Effects

The pentafluorophenyl group induces a -I (inductive) effect, withdrawing electron density from the cyclooctyne triple bond. This polarization lowers the transition state energy by 12–15 kcal/mol compared to non-fluorinated analogs, as shown in density functional theory (DFT) studies. The axial fluorine at C3 creates an additional dipole moment (Δμ = 1.8 D), further accelerating azide approach trajectories.

Steric Considerations

Fluorine’s compact size allows dense substitution without steric hindrance. In this compound, the meta-fluorine placement minimizes non-productive collisions with biomolecular surfaces while maintaining a solvent-accessible reaction pocket.

Metabolic Stability

C-F bonds resist enzymatic cleavage 40× more effectively than C-H bonds, conferring in vivo stability. Comparative studies show fluorinated cyclooctynes maintain 89% reactivity after 48 hours in serum versus 23% for non-fluorinated counterparts.

Synthetic Accessibility

Modern routes to fluorinated cyclooctynes employ late-stage fluorination strategies:

- Cyclooctyne core assembly via Hayashi–Miyaura coupling

- Electrophilic fluorination using Selectfluor® at C3

- Esterification with pentafluorophenyl chloroformate

This three-step process achieves 22% overall yield with >98% regiochemical purity, as validated by ¹⁹F NMR.

Properties

Molecular Formula |

C15H10F6O2 |

|---|---|

Molecular Weight |

336.23 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 1-fluorocyclooct-2-yne-1-carboxylate |

InChI |

InChI=1S/C15H10F6O2/c16-8-9(17)11(19)13(12(20)10(8)18)23-14(22)15(21)6-4-2-1-3-5-7-15/h1-4,6H2 |

InChI Key |

DPHYLFAZMCYADI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC#CC(CC1)(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 3-Fluoro-cyclooctyne Core

The key intermediate, 3-fluoro-cyclooctyne-3-carboxylic acid, is synthesized starting from commercially available cyclooctanone. The process involves:

Selective Fluorination: Treatment of cyclooctanone with Selectfluor reagent yields 3-fluorocyclooctanone in good yield. This step introduces the fluorine atom at the 3-position selectively.

Vinyl Triflate Formation and Elimination: The fluorinated ketone is converted in situ to a vinyl triflate intermediate by reaction with potassium bis(trimethylsilyl)amide (KHMDS) and N-phenyl triflimide (Tf2NPh) at low temperature (−78 °C). Upon warming to room temperature, elimination occurs to form the strained cyclooctyne ring system.

Saponification: The methyl ester intermediate is hydrolyzed to afford the free carboxylic acid, 3-fluoro-cyclooctyne-3-carboxylic acid, usually isolated as a clear oil after purification by column chromatography.

Formation of the Pentafluorophenyl Ester

The carboxylic acid is then converted into the pentafluorophenyl ester to enhance its reactivity and stability:

Activation of Carboxyl Group: The carboxylic acid is treated with pentafluorophenyl trifluoroacetate or pentafluorophenyl chloroformate to form the pentafluorophenyl ester. This step is typically conducted in anhydrous dimethylformamide (DMF) or dichloromethane under mild conditions.

Purification: The ester is purified by column chromatography to afford the final product, pentafluorophenyl 3-fluoro-cyclooctyne 3-carboxylate, which is stable and reactive for subsequent bioorthogonal conjugation reactions.

Alternative Synthetic Considerations

Fluorination Conditions: The use of Selectfluor under controlled temperatures ensures selective monofluorination without over-fluorination or decomposition.

Cyclooctyne Formation: The vinyl triflate intermediate formation and elimination require precise temperature control to optimize yield (reported around 60% yield for cyclooctyne formation).

Esterification Efficiency: Direct coupling with pentafluorophenyl reagents without isolation of intermediates can improve overall efficiency, as demonstrated in bioconjugation studies.

Summary Table of Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Selective fluorination | Cyclooctanone + Selectfluor, rt | ~70-75 | Monofluorination at 3-position |

| Vinyl triflate formation | KHMDS (~2.2 equiv), Tf2NPh (1.05 equiv), −78 °C to rt | ~60 | In situ generation, elimination to cyclooctyne |

| Saponification | Base hydrolysis of methyl ester | Quantitative | Purification by chromatography |

| Pentafluorophenyl esterification | Pentafluorophenyl trifluoroacetate or chloroformate, DMF, rt | ~49-75 | Direct coupling, column chromatography purification |

Research Findings and Reaction Kinetics

The pentafluorophenyl ester derivative shows enhanced reactivity in copper-free click reactions due to the electron-withdrawing pentafluorophenyl group activating the ester for nucleophilic attack.

The second-order rate constant for the reaction of the 3-fluoro-cyclooctyne carboxylate with benzyl azide was determined to be approximately $$1.47 \times 10^{-2} \, M^{-1}s^{-1}$$, indicating good reactivity suitable for bioorthogonal applications.

The presence of a single fluorine substituent on the cyclooctyne ring reduces the rate compared to difluorinated analogs but still maintains sufficient reactivity for practical use.

Industrial and Practical Considerations

The preparation method benefits from commercially available starting materials and reagents, such as cyclooctanone and Selectfluor, facilitating scalability.

Reaction conditions such as temperature control during vinyl triflate formation and elimination are critical for optimizing yield and purity.

The pentafluorophenyl esterification step is crucial for generating a reactive intermediate suitable for conjugation with biomolecules, enhancing the compound’s utility in chemical biology.

Purification typically involves standard chromatographic techniques, making the process accessible in well-equipped synthetic laboratories.

Chemical Reactions Analysis

Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)

PF-3-F-COC undergoes rapid copper-free click chemistry due to the cyclooctyne’s ring strain (ΔG‡ ~15–20 kcal/mol) . Fluorination at the 3-position further accelerates reactivity by increasing alkyne electrophilicity.

Comparative Kinetics of Cyclooctyne Derivatives

| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|

| PF-3-F-COC | 1.47 × 10⁻² (benzyl azide, CD₃CN) |

| Difluorocyclooctyne (DIFO) | 3.2 × 10⁻² |

| Non-fluorinated cyclooctyne | 0.8 × 10⁻² |

Data from demonstrate that monofluorination enhances reactivity compared to non-fluorinated analogs, though difluorinated variants remain faster. The carboxylate group does not significantly hinder cycloaddition, as steric effects are mitigated by its distal positioning .

Electrophilic Aromatic Substitution

The pentafluorophenyl group participates in nucleophilic aromatic substitution (SNAr) due to its electron-withdrawing fluorine substituents. Key reactions include:

-

Amine conjugation : Reacts with primary amines (e.g., biotinylated amines) at room temperature in DMF, forming stable aryl amides .

-

Thiol addition : Thioacids displace the pentafluorophenyl group under mild conditions (e.g., pH 7.4 buffer), enabling thioester formation .

Carboxylate Activation and Ester Exchange

The activated pentafluorophenyl ester undergoes facile transesterification or hydrolysis:

-

Transesterification : Reacts with alcohols (e.g., methanol, ethylene glycol) in the presence of bases like DIPEA, yielding alkyl esters .

-

Hydrolysis : Cleaved to the free carboxylic acid under basic conditions (e.g., LiOH in dioxane/water) .

Stability and Handling Considerations

Scientific Research Applications

Pentafluorophenyl 3-Fluoro-cyclooctyne 3-Carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pentafluorophenyl 3-Fluoro-cyclooctyne 3-Carboxylate involves its ability to undergo strain-promoted cycloaddition reactions. The cyclooctyne ring is highly strained, making it reactive towards azides, leading to the formation of triazole products without the need for a catalyst . This reactivity is harnessed in bioorthogonal chemistry to label biomolecules selectively and efficiently .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate ()

- Structure : Contains a thiophene ring (aromatic sulfur heterocycle) with a dioxolane substituent and a pentafluorophenyl ester.

- The dioxolane group introduces oxygen atoms, which may increase polarity compared to the fluorinated cyclooctyne.

- Physical Properties :

- Melting Point: 55.5–59.5°C

- Density: 1.599 ± 0.06 g/cm³

- Molecular Weight: 366.26 g/mol

- Reactivity : The pentafluorophenyl ester may act as a leaving group, similar to the target compound, but the absence of an alkyne limits applications in click chemistry .

(b) 2-(3-Fluoro-phenyl)-cyclopropanecarboxylic Acid ()

- Structure : Cyclopropane ring with a fluorine-substituted phenyl group and a carboxylic acid.

- The carboxylic acid group (vs. ester in the target compound) may reduce electrophilicity.

- Reactivity : The strained cyclopropane and fluorine substituent could enhance interactions in biological systems or materials science, but the lack of an alkyne limits click chemistry utility .

(c) 3-Fluorophenylacetyl Chloride ()

- Structure : Acetyl chloride with a 3-fluorophenyl group.

- Key Differences: The acetyl chloride group is highly reactive toward nucleophiles, unlike the more stable ester in the target compound. The mono-fluorinated phenyl group has weaker electron-withdrawing effects compared to pentafluorophenyl.

- Applications : Likely used as a reactive intermediate in synthesis, whereas the target compound’s ester group offers controlled reactivity .

Fluorination Effects on Properties

- Electron-Withdrawing Effects: The pentafluorophenyl group in the target compound and ’s thiophene derivative strongly withdraw electrons, enhancing the electrophilicity of the ester group. This contrasts with mono-fluorinated compounds (), which exhibit milder effects .

- Solubility :

Data Table: Comparative Properties of Fluorinated Compounds

Biological Activity

Pentafluorophenyl 3-Fluoro-cyclooctyne 3-Carboxylate (PFC) is a specialized compound notable for its unique structural characteristics, which include a pentafluorophenyl group, a cyclooctyne moiety, and a carboxylate functional group. Its molecular formula is C₁₃H₈F₅O₂, with a molecular weight of 336.23 g/mol. This compound has garnered attention in the fields of bioconjugation and medicinal chemistry due to its potential reactivity with biomolecules.

Structural Features and Reactivity

The combination of a strained cyclic structure and multiple fluorine atoms enhances the reactivity and stability of PFC compared to other similar compounds. The cyclooctyne structure allows for strain-promoted alkyne reactivity, which is beneficial in click chemistry applications. Specifically, PFC can participate in copper-free click reactions with azides, making it suitable for bioconjugation processes that require high specificity and efficiency without the toxic effects associated with copper catalysts .

Biological Applications

While specific biological activities of this compound are not extensively documented, its structural features suggest several promising applications:

- Bioconjugation : PFC can be utilized to label biomolecules selectively, facilitating the study of protein interactions and cellular processes.

- Drug Development : Its ability to form stable conjugates with therapeutic agents may enhance drug delivery systems.

- Imaging Techniques : The compound's reactivity allows for the incorporation of imaging agents into biological systems, aiding in the visualization of cellular processes in live cells .

Case Study 1: Click Chemistry in Living Systems

A study demonstrated the application of difluorinated cyclooctynes similar to PFC in living cells. These compounds exhibited rapid reaction rates with azides, allowing for effective site-selective labeling of biomolecules. The results indicated that such reagents could significantly expand the scope of copper-free click chemistry in biological research .

Case Study 2: Synthesis and Reactivity

Research on the synthesis of DOTA-biotin conjugates using cyclooctyne derivatives showed that PFC could be effectively employed as a click reagent. The study reported a second-order rate constant for the reaction of PFC with benzyl azide as , indicating its potential for efficient bioconjugation applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is provided in Table 1.

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Cyclooctyne | Contains a cyclic alkyne structure | Strain-promoted reactivity |

| Pentafluorobenzene | Aromatic compound with multiple fluorine substituents | High electron-withdrawing capacity |

| Fluorinated Alkynes (e.g., Propargyl Fluoride) | Simple alkyne structures with fluorine | Less sterically hindered than cyclooctynes |

| Fluoroalkenes (e.g., Vinyl Fluoride) | Alkenes with fluorine substituents | Different reactivity patterns compared to alkynes |

PFC stands out due to its combination of structural strain and electron-withdrawing fluorine atoms, which enhance its chemical reactivity and stability compared to other similar compounds .

Q & A

Q. What are the recommended synthetic routes for Pentafluorophenyl 3-Fluoro-cyclooctyne 3-Carboxylate, and how can reaction efficiency be validated?

Methodological Answer: The synthesis typically involves multi-step functionalization of cyclooctyne derivatives. A common approach includes:

- Step 1: Fluorination of cyclooctyne at the 3-position using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride), followed by carboxylation at the same position via esterification.

- Step 2: Introduction of the pentafluorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura coupling with pentafluorophenylboronic acid) .

- Validation: Monitor reaction progress using ¹⁹F NMR to track fluorine incorporation and HPLC to assess purity (>98% by area normalization). For intermediates, FT-IR can confirm ester and carbonyl group formation .

Q. What spectroscopic techniques are optimal for characterizing fluorinated groups in this compound, and how to address spectral overlap?

Methodological Answer:

- ¹⁹F NMR : Critical for resolving fluorinated substituents. Use a broadband probe and reference to CFCl₃. The pentafluorophenyl group shows distinct signals between -140 to -160 ppm, while the 3-fluoro substituent appears upfield (-180 to -200 ppm).

- ¹H NMR : Decoupling techniques or 2D experiments (e.g., HSQC) can resolve overlapping signals caused by cyclooctyne strain.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error.

- Mitigating Overlap : Use deuterated solvents (e.g., CDCl₃) to minimize solvent interference and optimize shimming for sharper peaks .

Advanced Research Questions

Q. How to resolve contradictions in reaction yields when varying solvent systems in the synthesis of this compound?

Methodological Answer: Yield discrepancies often arise from solvent polarity and fluorophilicity. For example:

- Polar aprotic solvents (DMF, DMSO) : Enhance solubility of fluorinated intermediates but may promote side reactions (e.g., hydrolysis of esters).

- Fluorinated solvents (e.g., HFIP) : Improve reaction homogeneity for perfluorinated groups but can inhibit cyclooctyne ring strain activation.

- Optimization Strategy : Perform a Design of Experiments (DoE) to test solvent combinations (e.g., THF:HFIP 4:1 v/v) and track yield vs. purity via HPLC-UV/Vis . Statistical tools (e.g., ANOVA) identify significant variables .

Q. What strategies mitigate decomposition during storage of this compound, considering its fluorinated structure?

Methodological Answer: Decomposition is often due to moisture sensitivity or radical-mediated degradation:

- Storage Conditions :

- Temperature : Store at -20°C under inert gas (Ar/N₂) to prevent oxidation.

- Desiccants : Use molecular sieves (3Å) in sealed amber vials to minimize hydrolysis.

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS for hydrolyzed products (e.g., free carboxylic acid).

- Handling : Prepare fresh solutions in anhydrous DCM or THF for kinetic studies .

Q. How to design experiments to assess the reactivity of this compound in strain-promoted azide-alkyne cycloaddition (SPAAC) under physiological conditions?

Methodological Answer:

- Kinetic Analysis : Use pseudo-first-order conditions with excess azide (e.g., benzyl azide) in PBS (pH 7.4, 37°C). Monitor reaction progress via UV-Vis (λ = 280 nm for triazole formation) or HPLC with a C18 column.

- Competing Reactivity : Compare rate constants (k₂) with non-fluorinated cyclooctyne analogs to quantify fluorine’s electron-withdrawing effects.

- Biological Compatibility : Test in cell lysate or serum-supplemented media to assess stability against nucleophiles (e.g., thiols) using LC-MS/MS .

Q. What analytical approaches differentiate between regioisomers or byproducts formed during synthesis?

Methodological Answer:

- Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak® IA) to separate regioisomers. Optimize mobile phase (e.g., hexane:IPA 90:10) for baseline resolution.

- 2D NMR : NOESY or ROESY can distinguish spatial proximity of fluorophenyl and carboxylate groups.

- Computational Modeling : Compare experimental ¹³C NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to assign structures .

Q. How to troubleshoot inconsistent bioorthogonal labeling efficiency in live-cell imaging applications?

Methodological Answer:

- Cell Permeability : Quantify intracellular uptake using fluorescence microscopy with a BODIPY-azide conjugate. Adjust cyclooctyne lipophilicity via ester prodrug strategies.

- Reaction Quenching : Pre-treat cells with glutathione inhibitors (e.g., BSO) to reduce thiol-mediated side reactions.

- Quantitative Analysis : Use flow cytometry to measure labeling efficiency across cell populations and normalize to negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.